BMS-599626 Hydrochloride, also known as AC480, is a potent, selective, and orally bioavailable dual inhibitor of human epidermal growth factor receptor 1 (HER1/EGFR) and HER2 (ErbB2) tyrosine kinases. It belongs to the pyrrolotriazine class of kinase inhibitors and demonstrates significant selectivity, with IC50 values of approximately 20 nM for HER1 and 30 nM for HER2, while being over 100-fold less potent against other kinases such as VEGFR2 and c-Kit. This compound is supplied as a hydrochloride salt, a formulation choice that is critical for ensuring consistent physicochemical properties relevant to research and development workflows.
Substituting BMS-599626 Hydrochloride with its free base form or with another in-class inhibitor like Lapatinib can compromise experimental validity and process efficiency. The hydrochloride salt form is intentionally used to improve upon the poor aqueous solubility of the free base, a critical parameter for preparing reliable stock solutions, ensuring formulation stability, and achieving consistent oral bioavailability. Furthermore, while other dual HER2/EGFR inhibitors exist, their distinct potency profiles and off-target activities mean they are not biochemically interchangeable. Selecting this specific, well-characterized hydrochloride compound is essential for reproducing published results and for studies where the unique pharmacological profile of BMS-599626 is required.
The selection of the hydrochloride salt form is a critical procurement differentiator related to processability. The free base of BMS-599626 is reported to be insoluble in water. The conversion to a hydrochloride salt is a standard pharmaceutical chemistry strategy to significantly enhance aqueous solubility and dissolution rate for weakly basic compounds, thereby simplifying stock solution preparation for in vitro assays and improving suitability for in vivo oral formulation development.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Offered as a hydrochloride salt to ensure adequate solubility for laboratory and formulation use. |
| Comparator Or Baseline | BMS-599626 Free Base (CAS 714971-09-2): Reported as 'Water Insoluble'. |
| Quantified Difference | Qualitatively significant improvement from 'insoluble' to 'soluble', enabling practical use in aqueous-based systems. |
| Conditions | Standard laboratory aqueous media. |
This directly impacts ease of use, experimental reproducibility, and the feasibility of developing oral formulations, making the hydrochloride salt the required form for most research applications.
In cell-free biochemical kinase assays, BMS-599626 demonstrates a distinct potency profile against HER-family kinases when compared to the widely used benchmark, Lapatinib. BMS-599626 inhibits HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively. In the same type of assay, Lapatinib is approximately 2- to 3-fold more potent, with reported IC50 values of 10.8 nM for HER1 and 9.2 nM for HER2.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | HER1: 20 nM, HER2: 30 nM |
| Comparator Or Baseline | Lapatinib: HER1: 10.8 nM, HER2: 9.2 nM |
| Quantified Difference | BMS-599626 is ~1.9x less potent against HER1 and ~3.3x less potent against HER2 than Lapatinib in cell-free assays. |
| Conditions | Cell-free enzymatic kinase assays. |
This defined, differentiated potency allows researchers to specifically work with the compound whose profile matches a large body of existing preclinical data or to investigate hypotheses where the specific activity level of BMS-599626 is required.
BMS-599626 is characterized as an orally bioavailable agent with demonstrated efficacy in preclinical tumor models. In a xenograft model using Sal2 tumor cells, oral administration of BMS-599626 resulted in dose-dependent inhibition of tumor growth. A dosage of 60 mg/kg was shown to significantly delay tumor progression, confirming that the compound effectively reaches its target and exerts a biological effect in a whole-animal system following oral dosing.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | Dose-dependent tumor growth inhibition observed with oral administration. |
| Comparator Or Baseline | Vehicle control. |
| Quantified Difference | Significant delay in tumor growth at an oral dose of 60 mg/kg. |
| Conditions | Mouse xenograft model with Sal2 tumor cells. |
For researchers planning in vivo studies, this evidence de-risks procurement by confirming the compound's oral activity and providing an established effective dose range from primary literature.
The hydrochloride salt form is the correct choice for cell-based assays or biochemical screens where consistent, soluble stock solutions are critical for accurate and reproducible dosing. Its enhanced aqueous solubility over the free base minimizes reliance on high concentrations of organic solvents like DMSO, which can introduce artifacts.
This compound is well-suited for animal xenograft studies designed to evaluate the effects of dual HER1/HER2 inhibition on tumor growth. Its proven oral bioavailability and established in vivo efficacy provide a strong foundation for designing and executing preclinical oncology experiments.
BMS-599626 Hydrochloride is the appropriate tool for research aiming to explore biological outcomes specific to its unique potency and selectivity profile, particularly in head-to-head studies against benchmark inhibitors like Lapatinib to investigate nuanced differences in signaling pathway modulation or resistance mechanisms.